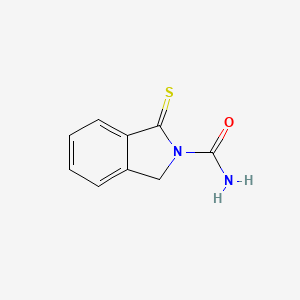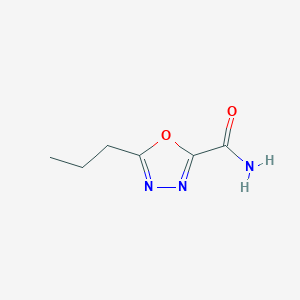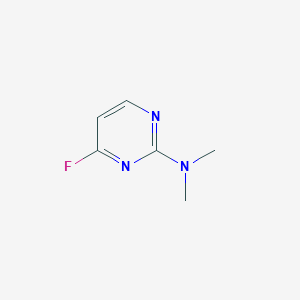![molecular formula C12H13ClN4 B13118355 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13118355.png)
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: is a heterocyclic compound with the following chemical formula: C11H11ClN4. It belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines, which exhibit interesting biological activities . This compound features a fused triazolopyrazine ring system and a chlorobenzyl substituent.
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve cyclization reactions. One common approach is the condensation of appropriate precursors under specific conditions. detailed synthetic procedures are proprietary and may vary depending on the specific research or industrial context.
Industrial Production:: Industrial-scale production methods are typically confidential due to commercial interests. researchers have explored various synthetic pathways to access [1,2,4]triazolo[4,3-a]pyrazines, including this compound.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes can modify the compound’s functional groups.
Substitution: Substitution reactions may occur at the chlorobenzyl moiety.
Cyclization: Intramolecular cyclization reactions are essential for forming the triazolopyrazine ring.
Cyclization: Cyclization reactions often involve Lewis acids or bases as catalysts.
Substitution: Chlorine substitution can be achieved using nucleophilic aromatic substitution conditions.
Major Products:: The major product is the target compound itself, 3-(3-Chlorobenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine.
Scientific Research Applications
Chemistry::
Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development.
Materials Science: Its unique ring system may find applications in materials design.
Biological Activity: Investigating its effects on cellular processes and receptors.
Drug Discovery: Screening for potential therapeutic applications.
Pharmaceuticals: Potential drug candidates.
Agrochemicals: Pesticides and herbicides.
Mechanism of Action
The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, researchers often compare this compound with related heterocyclic structures to understand its uniqueness and potential advantages.
Remember that this overview provides a general understanding, and specific details may vary based on ongoing research and proprietary knowledge
Properties
Molecular Formula |
C12H13ClN4 |
|---|---|
Molecular Weight |
248.71 g/mol |
IUPAC Name |
3-[(3-chlorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H13ClN4/c13-10-3-1-2-9(6-10)7-11-15-16-12-8-14-4-5-17(11)12/h1-3,6,14H,4-5,7-8H2 |
InChI Key |
QKFNDNBJDUUEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NN=C2CC3=CC(=CC=C3)Cl)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
![2-(Chloromethyl)-4,5-dimethylbenzo[d]thiazole](/img/structure/B13118286.png)


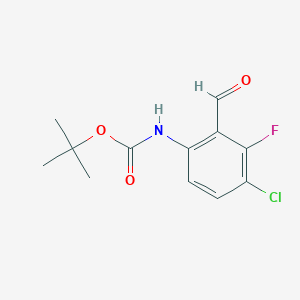
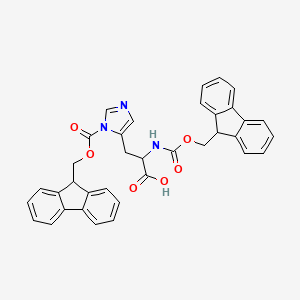
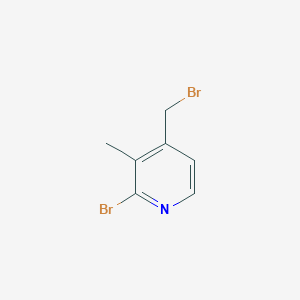
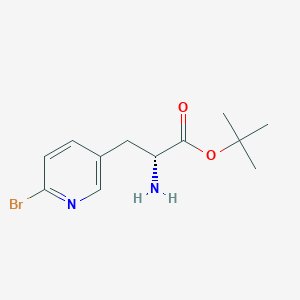
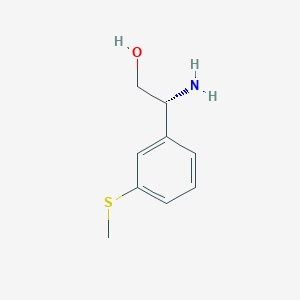
![N-(3-(1H-1,2,4-Triazol-1-yl)adamantan-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B13118331.png)

